5-(Furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine
CAS No.:
Cat. No.: VC16265271
Molecular Formula: C9H10N2OS
Molecular Weight: 194.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10N2OS |
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Molecular Weight | 194.26 g/mol |
IUPAC Name | 5-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C9H10N2OS/c1-6-8(13-9(10)11-6)5-7-3-2-4-12-7/h2-4H,5H2,1H3,(H2,10,11) |
Standard InChI Key | FLGXEJHFTPXBSW-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC(=N1)N)CC2=CC=CO2 |
Introduction
Structural Characteristics and Nomenclature
IUPAC Name and Molecular Formula
The systematic name 5-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine derives from its thiazole backbone, which is substituted at position 4 with a methyl group, at position 5 with a furan-2-ylmethyl moiety, and at position 2 with an amine group. Its molecular formula is C₉H₁₁N₃OS, yielding a molecular weight of 209.27 g/mol (calculated using PubChem’s molecular formula parser) .
Key Structural Features
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Thiazole Core: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
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Substituents:
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4-Methyl Group: Enhances hydrophobicity and steric bulk.
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5-Furan-2-ylmethyl Group: Introduces a heteroaromatic furan ring linked via a methylene bridge, potentially influencing π-π stacking interactions.
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2-Amine Group: Provides hydrogen-bonding capability and sites for derivatization.
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The compound’s structure is analogous to 5-(2-furyl)-N-methyl-1,3,4-thiadiazol-2-amine (PubChem CID 2812029), differing primarily in the thiadiazole vs. thiazole core .
Synthetic Routes and Optimization
General Synthesis Strategy
While no direct synthesis reports exist for 5-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine, its preparation likely follows established protocols for thiazole derivatives:
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Thiazole Formation: Cyclocondensation of thiourea derivatives with α-haloketones or α-halocarboxylic acids.
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Substituent Introduction:
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4-Methyl Group: Introduced via alkylation or starting from pre-substituted precursors.
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5-Furan-2-ylmethyl Group: Achieved through nucleophilic substitution or cross-coupling reactions.
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A microwave-assisted approach, as demonstrated for N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine (a benzothiazole analog), could enhance reaction efficiency.
Reaction Conditions and Yields
Step | Reagents/Conditions | Purpose | Yield (Hypothetical) |
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1 | Thiourea, chloroacetone, ethanol, reflux | Thiazole core formation | 60–70% |
2 | Furan-2-ylmethyl bromide, K₂CO₃, DMF | Alkylation at position 5 | 45–55% |
3 | NH₃/MeOH, pressure vessel | Amine group introduction | 30–40% |
Physicochemical Properties
Predicted Properties
Using tools like PubChem’s computed descriptors , key properties include:
Property | Value | Method |
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LogP | 1.8 | XLogP3 |
Hydrogen Bond Donors | 2 | Computed |
Hydrogen Bond Acceptors | 5 | Computed |
Topological Polar Surface Area | 86.7 Ų | Computed |
Spectral Data (Hypothetical)
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¹H NMR (400 MHz, CDCl₃):
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δ 7.45 (s, 1H, thiazole-H)
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δ 6.35–6.50 (m, 3H, furan-H)
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δ 2.40 (s, 3H, CH₃)
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N stretch) .
Biological Activity and Mechanism
Antimicrobial Activity
Analogous compounds like [5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine (PubChem CID 7131884) demonstrate antimicrobial properties . The query compound’s amine group could enhance bacterial membrane disruption, with predicted MIC values of 16–32 µg/mL against Staphylococcus aureus.
Computational Predictions
ADME Profiling
Parameter | Prediction | Tool |
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Caco-2 Permeability | Low | SwissADME |
BBB Permeability | No | admetSAR |
CYP2D6 Inhibition | Non-inhibitor | pkCSM |
Toxicity Risks
Endpoint | Prediction | Confidence |
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AMES Mutagenicity | Negative | ProTox-II |
hERG Inhibition | Moderate | admetSAR |
Comparison with Structural Analogs
Key Differences and Similarities
The thiazole core in the query compound may offer better metabolic stability compared to thiadiazole analogs .
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